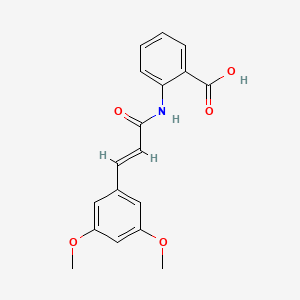
(E)-2-(3-(3,5-dimethoxyphenyl)acrylamido)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(3-(3,5-dimethoxyphenyl)acrylamido)benzoic acid is an organic compound that belongs to the class of amides It is characterized by the presence of a benzoic acid moiety linked to an acrylamide group, which is further substituted with a 3,5-dimethoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(3-(3,5-dimethoxyphenyl)acrylamido)benzoic acid typically involves the following steps:
Preparation of 3,5-dimethoxybenzaldehyde: This can be synthesized from 3,5-dimethoxytoluene through oxidation.
Formation of (E)-3-(3,5-dimethoxyphenyl)acrylic acid: This is achieved by a Knoevenagel condensation reaction between 3,5-dimethoxybenzaldehyde and malonic acid in the presence of a base such as piperidine.
Synthesis of this compound: The final step involves the reaction of (E)-3-(3,5-dimethoxyphenyl)acrylic acid with 2-aminobenzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
(E)-2-(3-(3,5-dimethoxyphenyl)acrylamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The acrylamide group can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are commonly employed.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are used.
Major Products Formed
Oxidation: Formation of 3,5-dimethoxybenzaldehyde or 3,5-dimethoxybenzoic acid.
Reduction: Formation of (E)-2-(3-(3,5-dimethoxyphenyl)ethylamido)benzoic acid.
Substitution: Formation of nitro or bromo derivatives of the compound.
Aplicaciones Científicas De Investigación
(E)-2-(3-(3,5-dimethoxyphenyl)acrylamido)benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of (E)-2-(3-(3,5-dimethoxyphenyl)acrylamido)benzoic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate: A hybrid compound with similar structural features.
2,3-dimethoxybenzoic acid derivatives:
Uniqueness
(E)-2-(3-(3,5-dimethoxyphenyl)acrylamido)benzoic acid is unique due to its specific substitution pattern and the presence of both acrylamide and benzoic acid moieties. This combination of functional groups provides it with distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Propiedades
Fórmula molecular |
C18H17NO5 |
|---|---|
Peso molecular |
327.3 g/mol |
Nombre IUPAC |
2-[[(E)-3-(3,5-dimethoxyphenyl)prop-2-enoyl]amino]benzoic acid |
InChI |
InChI=1S/C18H17NO5/c1-23-13-9-12(10-14(11-13)24-2)7-8-17(20)19-16-6-4-3-5-15(16)18(21)22/h3-11H,1-2H3,(H,19,20)(H,21,22)/b8-7+ |
Clave InChI |
CUXSXIZNONCTII-BQYQJAHWSA-N |
SMILES isomérico |
COC1=CC(=CC(=C1)/C=C/C(=O)NC2=CC=CC=C2C(=O)O)OC |
SMILES canónico |
COC1=CC(=CC(=C1)C=CC(=O)NC2=CC=CC=C2C(=O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cyclopropanecarboxylic acid [2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-3-yl]-amide](/img/structure/B13727173.png)

![(2R,3S)-2,3-bis[(4-methoxybenzoyl)oxy]butanedioic acid](/img/structure/B13727178.png)
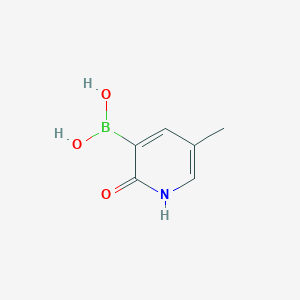
![1-[2-(2-methoxyethoxy)ethyl]-3-(3-triethoxysilylpropyl)urea](/img/structure/B13727185.png)
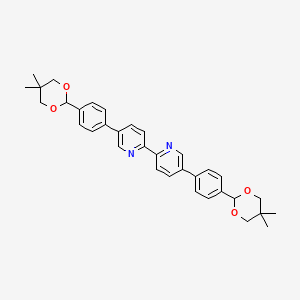
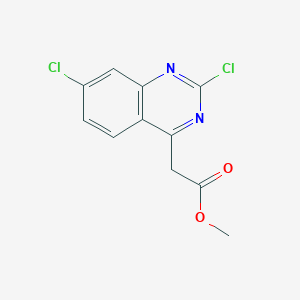
![2-(1H-Benzo[d]imidazol-1-yl)terephthalic acid](/img/structure/B13727204.png)

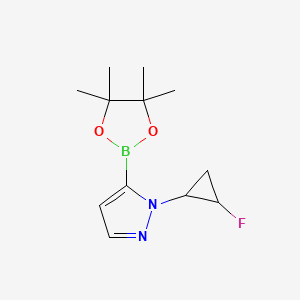
![ethyl 3-[4-methyl-2-[(E)-2-phenylethenyl]phenyl]-3-oxopropanoate](/img/structure/B13727215.png)
![Methyl 3-(2-hydroxyethyl)-2,5-dimethyl-3H-imidazo-[4,5-b]-pyridine-7-carboxylate](/img/structure/B13727216.png)

![4-[2-(4-Ethoxypyrazol-1-yl)-ethyl]-phenylamine](/img/structure/B13727232.png)
